

Structural Analysis of the AF10 Protein: A Technical Guide for Researchers

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An In-depth Examination of AF10's Structure, Interactions, and Role in Disease

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive structural analysis of the **AF10** (ALL-1 fused gene from chromosome 10), also known as MLLT10, a protein critically involved in transcriptional regulation and the pathogenesis of certain leukemias. This document details the protein's domain architecture, key molecular interactions, and its role in significant signaling pathways, presenting quantitative data and experimental methodologies to support further research and drug development efforts.

Introduction to AF10

AF10 is a ubiquitously expressed nuclear protein that functions as a transcriptional regulator.[1] It is a member of a highly conserved protein family that includes AF17, BR140, and CEZF.[1] While the precise and complete function of wild-type **AF10** is still under investigation, it is known to play a crucial role in hematopoiesis and embryonic development.[2] Structurally, **AF10** is a multidomain protein that facilitates protein-protein and protein-DNA interactions, enabling its role in chromatin remodeling and gene expression.[1][2]

Clinically, the MLLT10 gene is a frequent translocation partner in acute leukemias.[1] Chromosomal translocations involving MLLT10 and genes such as KMT2A (formerly MLL) or



PICALM (resulting in CALM-**AF10** fusion) are associated with aggressive forms of acute myeloid leukemia (AML) and acute lymphoblastic leukemia (ALL).[3][4] These fusion proteins retain the C-terminal domains of **AF10**, which are crucial for their oncogenic activity.[4]

Domain Architecture of AF10

The **AF10** protein is characterized by several distinct functional domains that mediate its interactions and regulatory functions.

Domain/Motif	Abbreviation	Function
PHD-Zinc Knuckle-PHD	PZP Domain	A novel histone reader module that recognizes unmodified H3K27.[2] This domain is composed of two Plant Homeodomain (PHD) fingers and a zinc knuckle.
Leucine Zipper/LAP finger	LZ/LAP	Mediates homo- oligomerization of AF10.[1]
Octapeptide Motif-Leucine Zipper	OM-LZ	A critical domain for protein- protein interactions, most notably with the histone methyltransferase DOT1L.[5] This domain is consistently retained in leukemogenic fusion proteins.[4]
AT-Hook Motif	Binds to the minor groove of AT-rich DNA sequences, suggesting a role in chromatin anchoring.[1]	
Nuclear Localization Signal	NLS	A bipartite signal that directs the protein to the nucleus.[2]

Key Molecular Interactions of AF10



The function of **AF10** is largely defined by its interactions with other proteins. These interactions are central to both its normal physiological role and its pathological function in leukemia.

The Critical AF10-DOT1L Interaction

The most well-characterized interaction of **AF10** is with DOT1L, the sole histone H3 lysine 79 (H3K79) methyltransferase.[5] This interaction is mediated by the OM-LZ domain of **AF10** and the coiled-coil domains of DOT1L.[5] The recruitment of DOT1L by **AF10** is essential for the regulation of gene expression, including the HOXA gene cluster, which is critical for hematopoietic development.[5] In MLL-**AF10** and CALM-**AF10** leukemias, the fusion oncoprotein aberrantly recruits DOT1L to target genes, leading to their dysregulation and leukemogenesis.[5]

Quantitative Analysis of the **AF10**-DOT1L Interaction:

The binding affinities between the coiled-coil domains of DOT1L and the OM-LZ domain of **AF10** have been quantified using Isothermal Titration Calorimetry (ITC).

Interacting Domains	Dissociation Constant (Kd)	
DOT1L (Coiled-Coil 1) - AF10 (OM-LZ)	$0.38 \pm 0.05 \mu\text{M}$	
DOT1L (Coiled-Coil 2) - AF10 (OM-LZ)	0.25 ± 0.03 μM	
DOT1L (Coiled-Coil 3) - AF10 (OM-LZ)	1.8 ± 0.1 μM	

Data sourced from structural and functional analysis of the DOT1L-AF10 complex.[3]

Other Significant AF10 Interactors

- GAS41: AF10 interacts with GAS41, a component of the SWI/SNF chromatin remodeling complex, via its leucine zipper domain. This interaction suggests a role for AF10 in ATPdependent chromatin remodeling.[6]
- β-Catenin: **AF10** acts as a co-activator in the canonical Wnt/β-catenin signaling pathway. It is recruited to Wnt target genes in a β-catenin-dependent manner.[2][7] The CALM-**AF10**



fusion protein maintains this interaction and can enhance the nuclear localization of β -catenin.[3]

 FLRG: The follistatin-related gene (FLRG) protein interacts with the N-terminal region of AF10, including the PHD finger, and enhances AF10-mediated transcription, possibly by promoting its homo-oligomerization.

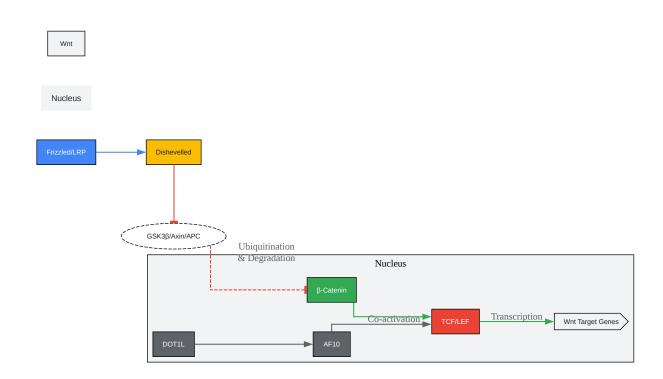
Signaling Pathways Involving AF10

AF10 is implicated in several crucial signaling pathways that regulate cell fate, proliferation, and differentiation.

Wnt/β-Catenin Signaling Pathway

In the canonical Wnt signaling pathway, **AF10** functions as a transcriptional co-activator. Upon Wnt stimulation, β -catenin accumulates in the nucleus and forms a complex with TCF/LEF transcription factors. **AF10** is recruited to this complex, which is thought to facilitate the recruitment of other effector proteins, including DOT1L, to activate the transcription of Wnt target genes.[2][7]





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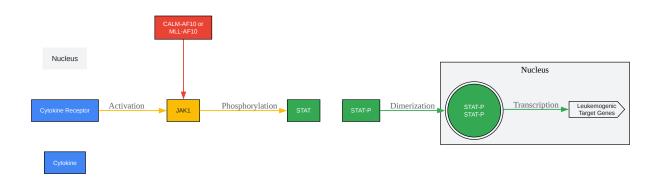
Caption: AF10 as a co-activator in Wnt signaling.

JAK/STAT Signaling in AF10-Fusion Leukemias

Recent studies have shown that **AF10** fusion proteins, such as CALM-**AF10** and MLL-**AF10**, can activate a cascade of JAK/STAT-mediated inflammatory signaling.[8] This is achieved through the direct recruitment of JAK1 kinase by the fusion protein. The subsequent activation



of STAT proteins leads to the expression of genes that promote leukemogenesis. This discovery has identified JAK1 as a potential therapeutic target in **AF10**-rearranged leukemias. [8]



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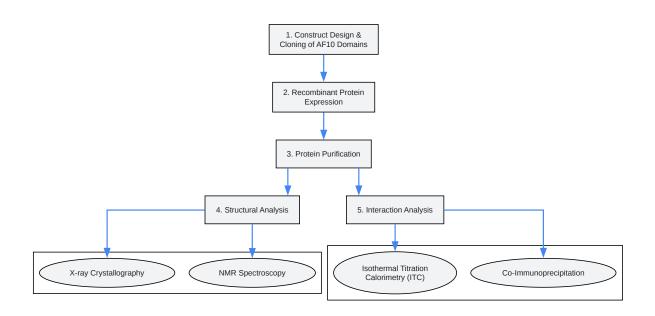
Caption: AF10 fusion proteins activate JAK/STAT signaling.

Experimental Protocols for AF10 Structural Analysis

Detailed structural and functional analysis of **AF10** and its complexes relies on a variety of biochemical and biophysical techniques. Below are overviews of the key experimental methodologies.

General Workflow for Structural Studies





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Caption: General workflow for **AF10** structural and interaction studies.

Recombinant Protein Expression and Purification

- Construct Design: DNA sequences encoding specific domains of human AF10 (e.g., OM-LZ domain) and its interaction partners (e.g., DOT1L coiled-coil domains) are cloned into expression vectors, often with affinity tags such as a His6-tag or GST-tag to facilitate purification.
- Expression System: E. coli is a commonly used host for expressing **AF10** domains. Cells are grown to a suitable density and protein expression is induced, for example, with IPTG.
- Lysis and Clarification: Cells are harvested and lysed by sonication or high-pressure homogenization in a suitable buffer (e.g., Tris-HCl, NaCl, imidazole for His-tagged proteins).



The lysate is then clarified by centrifugation to remove cell debris.

- Affinity Chromatography: The clarified lysate is loaded onto an affinity chromatography column (e.g., Ni-NTA agarose for His-tagged proteins). The column is washed to remove non-specifically bound proteins, and the target protein is eluted, for example, with a high concentration of imidazole.
- Size-Exclusion Chromatography: For further purification and to ensure homogeneity, the protein is often subjected to size-exclusion chromatography. This step also allows for buffer exchange into a buffer suitable for downstream applications.

X-ray Crystallography of the AF10-DOT1L Complex

- Complex Reconstitution: Purified AF10 OM-LZ and DOT1L coiled-coil domains are mixed in a stoichiometric ratio to allow for complex formation.
- Crystallization: The protein complex is concentrated and subjected to crystallization screening using techniques like hanging-drop or sitting-drop vapor diffusion. This involves mixing the protein complex with a variety of solutions containing different precipitants, buffers, and additives to find conditions that yield well-ordered crystals.
- Data Collection: Crystals are cryo-protected and flash-cooled in liquid nitrogen. X-ray diffraction data are collected at a synchrotron source.
- Structure Determination: The diffraction data are processed to determine the electron density map. The structure is then solved using methods like molecular replacement or anomalous diffraction, followed by model building and refinement.

Isothermal Titration Calorimetry (ITC)

- Sample Preparation: Purified proteins are extensively dialyzed into the same buffer to
 minimize heat changes due to buffer mismatch. The concentrations of the protein in the
 sample cell and the ligand in the syringe are precisely determined.
- Titration: The ligand is injected in a series of small aliquots into the sample cell containing the protein. The heat released or absorbed upon binding is measured by the microcalorimeter.



 Data Analysis: The heat change per injection is plotted against the molar ratio of ligand to protein. This binding isotherm is then fitted to a suitable binding model to determine the thermodynamic parameters of the interaction, including the dissociation constant (Kd), stoichiometry (n), and enthalpy (ΔH).

Conclusion and Future Directions

The structural analysis of **AF10** has provided significant insights into its function as a transcriptional regulator and its role in the pathogenesis of leukemia. The detailed understanding of its domain architecture and the critical interaction with DOT1L has paved the way for the development of targeted therapies. The discovery of the involvement of **AF10** fusion proteins in the JAK/STAT pathway opens new avenues for therapeutic intervention.

Future research should focus on obtaining high-resolution structures of full-length **AF10** and its complexes with other interaction partners to gain a more complete understanding of its regulatory mechanisms. Furthermore, a deeper investigation into the downstream effectors of the signaling pathways dysregulated by **AF10** fusion proteins will be crucial for the development of novel and more effective treatments for these aggressive leukemias. The methodologies and data presented in this guide provide a solid foundation for these future endeavors.

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